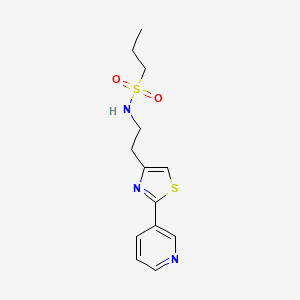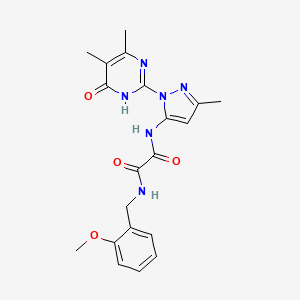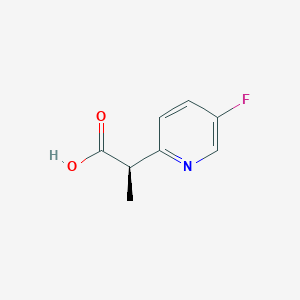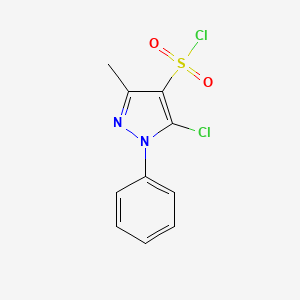
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a sulfonamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiazole ring, and a sulfonamide group . The pyridine and thiazole rings are aromatic heterocycles, which contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridine ring can undergo electrophilic substitution reactions, while the thiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make the compound slightly soluble in water .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds with sulfonamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including those with pyridyl, quinolyl, and isoquinolyl functional groups, exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis involves using sulfones as chemical intermediates to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. Among these, certain compounds have shown high antimicrobial activity, suggesting their potential as antimicrobial agents (Fadda et al., 2016).
Antibacterial Agents
Research aiming at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has led to the development of pyran, pyridine, and pyridazine derivatives. These compounds have been tested for antibacterial activity, with several showing high activities. This research underscores the potential of sulfonamide-containing heterocyclic compounds as antibacterial agents (Azab et al., 2013).
Cross-Coupling Reactions
The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione has been studied, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This method provides a route to synthesize a variety of sulfonamide derivatives efficiently, expanding the toolbox for chemical synthesis and potential applications in pharmaceuticals and materials science (Han, 2010).
Molecular and Supramolecular Structures
Studies on the molecular and supramolecular structures of sulfonamide derivatives, including those with pyridinyl ethyl groups, have provided insights into their potential as ligands for metal coordination. These investigations have implications for the development of new materials and catalysts, highlighting the versatility of sulfonamide compounds in chemistry (Jacobs et al., 2013).
Anticancer Activity
Novel heterocycles based on sulfonamido moieties have been synthesized with a focus on evaluating their anticancer activity. The structural diversity of these compounds, including pyridine and benzene sulfonamide derivatives, has been explored to assess their efficacy against cancer cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy (Debbabi et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors or proteins to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives may inhibit the synthesis of certain proteins, while others may interfere with signal transduction pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-2-8-20(17,18)15-7-5-12-10-19-13(16-12)11-4-3-6-14-9-11/h3-4,6,9-10,15H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBGQBLMOPDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)


![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)

![(4-Methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2824160.png)



![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)